
Vebicorvir
Vue d'ensemble
Description
Vebicorvir (ABI-H0731) is a first-generation hepatitis B virus (HBV) core protein inhibitor, classified as a capsid assembly modulator (CAM). It disrupts HBV replication by interfering with nucleocapsid assembly, preventing pgRNA encapsidation and subsequent DNA synthesis . In vitro studies demonstrate its inhibition of HBV DNA replication (EC₅₀: 173–307 nM) and cccDNA formation (EC₅₀: 1.84–7.3 μM) . Phase 1/2 trials showed dose-dependent efficacy, with 300 mg daily achieving optimal reductions in HBV DNA (up to 2.8 log₁₀) and RNA when combined with nucleos(t)ide analogs (NUCs) like entecavir (ETV) .
Méthodes De Préparation
Synthetic Routes and Chemical Synthesis
Core Synthetic Pathway
Vebicorvir’s synthesis begins with 3,4-dimethoxyphenyl acetaldehyde (Compound 1) and 4-methoxyphenylacetylene (Compound 2), which undergo a multi-step reaction sequence. The process involves:
-
Aldol Condensation : Compound 1 reacts with N-allylmethylamine (Compound 3) to form an imine intermediate.
-
Cyclization : Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) under reflux facilitates cyclization to construct the dibenzo thiazepine core .
-
Sulfonylation : Introduction of the trifluoromethylthiazole moiety via sulfonylation yields the final scaffold .
A critical intermediate, 7-oxo-10,11-dihydrodibenzo[b,f] thiazepine-8-carboxamide , is isolated before final functionalization. The reaction’s success hinges on strict temperature control (±2°C) and anhydrous conditions to prevent byproduct formation .
Optimization of Reaction Conditions
Key parameters for yield optimization include:
-
Solvent System : THF/water (9:1 v/v) enhances solubility of polar intermediates.
-
Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates selective reduction of nitro groups without affecting sulfonamide bonds .
-
Reaction Time : Extended reflux (8–12 hours) ensures complete cyclization, achieving yields >75% .
Analytical Characterization and Quality Control
Purity Assessment
Post-synthesis, this compound is analyzed using:
-
High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities, confirming purity ≥98% .
-
Nuclear Magnetic Resonance (NMR) : -NMR (500 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), and 4.52 (s, 2H, CH2) .
-
Mass Spectrometry (MS) : ESI-MS (m/z 468.0 [M+H]+) validates molecular weight .
Stability Profiling
Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, underscoring the need for storage at -20°C in amber vials .
Purification and Formulation
Recrystallization and Filtration
Crude this compound is purified via:
-
Recrystallization : Ethanol/water (1:3) at -20°C precipitates high-purity crystals (yield: 85%) .
-
Sterile Filtration : A 0.22 μm polyethersulfone (PES) membrane removes microbial contaminants, critical for parenteral formulations .
Solubility Considerations
This compound’s solubility varies by solvent:
Scale-Up Challenges and Industrial Production
Pilot-Scale Synthesis
Scaling from milligram to kilogram quantities introduces challenges:
-
Exothermic Reactions : Jacketed reactors with glycol cooling mitigate heat buildup during cyclization.
-
Byproduct Management : Chromatography (silica gel, ethyl acetate/hexane) removes sulfonic acid derivatives .
Cost-Efficiency Metrics
Parameter | Lab Scale | Pilot Scale |
---|---|---|
Yield | 75% | 68% |
Purity | 98% | 95% |
Cycle Time | 72 hours | 120 hours |
Economic analyses prioritize THF recycling and catalyst recovery to reduce raw material costs by 30% . |
Pharmacological Profiling and Applications
In Vitro Activity
This compound inhibits HBV replication with:
In Vivo Pharmacokinetics
Species-specific clearance rates:
Analyse Des Réactions Chimiques
Types de réactions
Le vébicorvir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le vébicorvir peut subir des réactions d’oxydation, ce qui peut modifier sa structure chimique et son activité.
Réduction : Des réactions de réduction peuvent également se produire, affectant potentiellement l’efficacité du composé.
Substitution : Le vébicorvir peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le vébicorvir comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions, telles que la température et le pH, sont optimisées pour obtenir les transformations chimiques souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions du vébicorvir dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés du vébicorvir, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
Le vébicorvir a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine :
Traitement de l’hépatite B : Le vébicorvir est principalement étudié pour son potentiel à traiter l’infection chronique par le virus de l’hépatite B.
Recherche en virologie : Le vébicorvir est utilisé dans la recherche en virologie pour étudier les mécanismes de réplication du VHB et les effets des inhibiteurs de la protéine de capside sur la réplication virale.
Développement de médicaments : Le vébicorvir sert de composé de tête pour le développement de nouveaux médicaments antiviraux ciblant le VHB.
Applications De Recherche Scientifique
Phase II Studies
-
Combination with NrtIs :
- In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .
-
Long-Term Efficacy :
- A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .
-
Additive Effects with Entecavir :
- Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .
Safety Profile
Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .
Implications for Future Research
The findings from these clinical trials highlight several critical insights regarding the application of this compound:
- Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.
- Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .
Summary Table of Clinical Trials Involving this compound
Trial Name | Phase | Patient Population | Key Findings | Clinical Trial Number |
---|---|---|---|---|
VBR + NrtI Study | II | Virologically suppressed patients | Enhanced viral suppression; favorable safety profile | NCT03576066 |
Long-Term Study | II | Patients on NrtIs | Continued suppression during treatment; rebound post-treatment | NCT03780543 |
VBR + Entecavir | II | Treatment-naïve patients | Greater reduction in HBV DNA compared to entecavir alone | NCT03577171 |
Mécanisme D'action
Le vébicorvir exerce ses effets en inhibant la protéine de capside du VHB, qui est essentielle à la réplication virale. Le composé interfère avec plusieurs étapes du cycle de réplication du VHB, notamment l’encapsidation de l’ARN pré-génomique et la formation de l’ADN circulaire fermé covalent (ADNccc) . En ciblant ces étapes critiques, le vébicorvir réduit efficacement la réplication virale et la production de particules virales .
Comparaison Avec Des Composés Similaires
Mechanism and Efficacy
Vebicorvir vs. Next-Generation CAMs
- ABI-H3733/ABI-4334 : Next-generation CAMs with superior cccDNA suppression, critical for reducing viral rebound risk .
- JNJ-6379 : Modest HBsAg reduction (0.4 log₁₀) but associated with transient ALT elevation .
Combination Therapy Outcomes
- This compound + ETV: Enhanced HBV DNA/RNA suppression vs. ETV alone (e.g., TNA <20 IU/mL in 61% vs. 29% at 24 weeks) .
Clinical Development Status
Key Research Findings
This compound’s Biphasic Viral Decline :
- Phase 1/2 data modeled a two-phase decline: rapid HBV DNA/RNA clearance (t₁/₂ ~17 hours) followed by slower decline from infected cell death .
- HBV RNA dynamics were more sensitive to CAM efficacy than DNA, making RNA a critical early biomarker .
Failure in Functional Cure: No HBsAg loss occurred even after 148 weeks of this compound + NUC therapy. All patients relapsed post-treatment, underscoring the need for multi-target approaches .
Next-Generation CAM Advantages :
- ABI-H3733 and ABI-4334 inhibit cccDNA formation more effectively, addressing this compound’s key limitation .
Activité Biologique
Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.
This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:
- Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.
- Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.
- DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.
These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .
Efficacy Studies
-
Phase II Trials :
- In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .
- The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .
-
Long-Term Extension Study :
- A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .
- Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .
Safety Profile
The safety profile of this compound has been favorable across multiple studies:
- Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .
- Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .
Data Summary
Case Studies
In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:
- Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.
- Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.
Future Directions
The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .
Propriétés
IUPAC Name |
6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVBJYMZKEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090064-66-5 | |
Record name | Vebicorvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBICORVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.